molecular formula C12H12N2OS B7637311 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one

3-Cyclopropyl-2-methylsulfanylquinazolin-4-one

Cat. No.: B7637311
M. Wt: 232.30 g/mol
InChI Key: JNYKHQCODWQVCJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is a quinazolinone derivative known for its potential applications in medicinal chemistry. Quinazolinones are a class of heterocyclic compounds that have shown significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one typically involves the condensation of 2-aminobenzamide with cyclopropyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methylsulfanylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one involves the inhibition of protein kinases, which play a key role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis, or programmed cell death, in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfanylquinazolin-4-one: Similar structure but lacks the cyclopropyl group.

    3-Cyclopropylquinazolin-4-one: Similar structure but lacks the methylsulfanyl group.

    2-Sulfanylquinazolin-4-one: Similar structure but lacks both the cyclopropyl and methyl groups.

Uniqueness

3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is unique due to the presence of both the cyclopropyl and methylsulfanyl groups, which contribute to its distinct biological activity and potential as a multi-kinase inhibitor. The combination of these functional groups enhances its ability to interact with multiple protein kinases, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-cyclopropyl-2-methylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-10-5-3-2-4-9(10)11(15)14(12)8-6-7-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYKHQCODWQVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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